molecular formula C13H16O4 B561488 Ethyl 3-[4-(acetyloxy)phenyl]propanoate CAS No. 100613-03-4

Ethyl 3-[4-(acetyloxy)phenyl]propanoate

Cat. No.: B561488
CAS No.: 100613-03-4
M. Wt: 236.267
InChI Key: ATTBAJVGJKTREB-UHFFFAOYSA-N
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Description

Ethyl 3-[4-(acetyloxy)phenyl]propanoate is an ester derivative featuring a propanoate backbone substituted at the 3-position with a 4-(acetyloxy)phenyl group.

Properties

IUPAC Name

ethyl 3-(4-acetyloxyphenyl)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O4/c1-3-16-13(15)9-6-11-4-7-12(8-5-11)17-10(2)14/h4-5,7-8H,3,6,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATTBAJVGJKTREB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCC1=CC=C(C=C1)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70698796
Record name Ethyl 3-[4-(acetyloxy)phenyl]propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70698796
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

100613-03-4
Record name Ethyl 3-[4-(acetyloxy)phenyl]propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70698796
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-[4-(acetyloxy)phenyl]propanoate typically involves the esterification of 3-[4-(acetyloxy)phenyl]propanoic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-[4-(acetyloxy)phenyl]propanoate can undergo various chemical reactions, including:

    Hydrolysis: The ester group can be hydrolyzed to yield 3-[4-(acetyloxy)phenyl]propanoic acid and ethanol in the presence of a strong acid or base.

    Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The acetyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide) under reflux conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.

Major Products Formed

    Hydrolysis: 3-[4-(acetyloxy)phenyl]propanoic acid and ethanol.

    Reduction: 3-[4-(hydroxy)phenyl]propanol.

    Substitution: Various substituted phenylpropanoates depending on the nucleophile used.

Scientific Research Applications

Pharmaceutical Applications

  • Intermediates in Drug Synthesis :
    Ethyl 3-[4-(acetyloxy)phenyl]propanoate can serve as an intermediate in the synthesis of various therapeutic agents. Its derivatives are explored for their potential to develop new drugs, particularly in the realm of anti-cancer therapies due to their structural similarities with known pharmacologically active compounds .
  • Anticancer Agents :
    Research indicates that related compounds derived from this compound exhibit antiproliferative activity against cancer cell lines. For instance, modifications to similar ester compounds have shown promising results in inhibiting tumor growth, suggesting that this compound could be a valuable candidate for further investigation in cancer treatment .
  • Enzyme Inhibition :
    Compounds structurally related to this compound have been studied as histone deacetylase inhibitors (HDACIs), which play a crucial role in cancer therapy by altering gene expression involved in cell cycle regulation and apoptosis .

Organic Synthesis Applications

  • Synthetic Pathways :
    This compound can be synthesized through various methods, including esterification reactions involving acetic acid and the corresponding alcohols. These synthetic pathways are critical for producing derivatives that can be further modified for specific applications .
  • Reactivity Studies :
    The compound's reactivity with different nucleophiles allows it to participate in diverse organic reactions, making it a versatile building block for synthesizing more complex organic molecules. This versatility is essential for developing new materials and pharmaceuticals .

Case Studies

Study Focus Findings
Study on Anticancer ActivityInvestigated the antiproliferative effects of synthesized derivatives of this compoundShowed significant inhibition of HeLa cell proliferation compared to standard drugs like doxorubicin .
Synthesis MethodologyExplored various synthetic routes for producing this compoundIdentified efficient methods for esterification and subsequent functionalization .
Enzyme Inhibition StudiesEvaluated the HDAC inhibitory potential of related compoundsFound that certain derivatives exhibited potent HDAC inhibition, indicating potential therapeutic applications .

Mechanism of Action

The mechanism of action of Ethyl 3-[4-(acetyloxy)phenyl]propanoate involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release the active phenylpropanoic acid, which can then interact with enzymes and receptors in biological systems. The acetyloxy group can also be involved in acetylation reactions, modifying the activity of proteins and other biomolecules.

Comparison with Similar Compounds

Structural Analogs and Key Differences

The following table summarizes critical parameters of Ethyl 3-[4-(acetyloxy)phenyl]propanoate and its analogs:

Compound Name Substituent(s) Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
This compound (Target) 4-(Acetyloxy)phenyl C₁₃H₁₆O₄ 236.26 Not explicitly reported -
Ethyl 3-(4-acetylphenyl)propanoate 4-Acetylphenyl C₁₃H₁₆O₃ 220.26 Intermediate in organic synthesis
Ethyl 3-(4-(aminomethyl)phenyl)propanoate HCl 4-(Aminomethyl)phenyl C₁₂H₁₇NO₂·HCl 243.73 Pharmaceutical intermediate
Fenoxaprop ethyl ester Phenoxy with chloro substituents C₂₃H₂₂ClNO₅ 427.88 Herbicide (ACCase inhibitor)
Ethyl 3-oxo-3-[4-(trifluoromethyl)phenyl]propanoate 4-Trifluoromethylphenyl C₁₂H₁₁F₃O₃ 260.21 High lipophilicity; commercial use
Ethyl (3R)-3-(acetyloxy)-3-[4-(benzyloxy)phenyl]propanoate 4-Benzyloxy, 3R configuration C₂₀H₂₂O₅ 342.39 Chiral synthesis intermediate

Functional Group Impact on Properties

  • Trifluoromethyl Group: Increases lipophilicity (logP) and resistance to enzymatic degradation, making derivatives like Ethyl 3-oxo-3-[4-(trifluoromethyl)phenyl]propanoate suitable for agrochemicals .
  • Aminomethyl Group: Introduces basicity, improving water solubility (as hydrochloride salts) for pharmaceutical applications .

Physicochemical Properties

  • Spectroscopic Data : Analogs in show distinct NMR signals for acetyloxy (δH ~2.3 ppm for CH₃CO) and aromatic protons (δH ~7.0–7.5 ppm) .
  • Thermal Stability: Acetyloxy and trifluoromethyl groups may enhance thermal stability compared to amino derivatives.

Biological Activity

Ethyl 3-[4-(acetyloxy)phenyl]propanoate is a compound that has garnered interest in the scientific community due to its potential biological activities. This article delves into its synthesis, mechanism of action, biological effects, and comparisons with similar compounds, supported by relevant data and case studies.

Synthesis and Structure

This compound can be synthesized through various organic reactions that involve the acylation of phenolic compounds. The presence of the acetyloxy group is crucial as it influences the compound's reactivity and biological properties.

The biological activity of this compound is primarily attributed to its ester functionality, which allows it to undergo hydrolysis. This process releases active metabolites that can interact with various enzymes and receptors in biological systems. The acetyloxy group may also participate in acetylation reactions, modifying the activity of proteins and other biomolecules, thereby influencing metabolic pathways.

Anticancer Properties

Several studies have investigated the anticancer potential of this compound. For instance, its derivatives have shown promising results in inhibiting cancer cell proliferation. A notable study reported that compounds similar to this compound exhibited significant antiproliferative activity against various cancer cell lines, including MCF-7 breast cancer cells .

Table 1: Antiproliferative Activity Against Cancer Cell Lines

CompoundCell LineIC50 (μM)
This compoundMCF-711.0
DoxorubicinMCF-72.29
Other derivativesHCT-1160.69

Anti-inflammatory Effects

In addition to its anticancer properties, this compound has been studied for its anti-inflammatory effects. Compounds with similar structures have demonstrated the ability to inhibit pro-inflammatory mediators such as nitric oxide synthase (iNOS), suggesting a potential for therapeutic applications in inflammatory diseases .

Case Studies

  • Case Study on Anticancer Activity :
    A study focused on the effects of this compound on apoptosis in MCF-7 cells found that treatment led to increased apoptosis markers, indicating its potential as an anticancer agent .
  • Anti-inflammatory Activity :
    Another investigation highlighted that derivatives of this compound exhibited enhanced anti-inflammatory activity compared to their parent compounds, showcasing their potential utility in treating inflammatory disorders .

Comparison with Similar Compounds

This compound can be compared with other esters such as Ethyl 3-[4-(hydroxy)phenyl]propanoate and Ethyl 3-[4-(methoxy)phenyl]propanoate. The presence of the acetyloxy group distinguishes it from these compounds, leading to variations in biological activity due to differences in electronic and steric effects.

Table 2: Comparison of Biological Activities

CompoundBiological ActivityNotes
This compoundAnticancer, Anti-inflammatoryUnique acetyloxy group
Ethyl 3-[4-(hydroxy)phenyl]propanoateLimited activityLacks acetyloxy group
Ethyl 3-[4-(methoxy)phenyl]propanoateVariesDifferent electronic effects

Q & A

Q. What are the common synthetic routes for Ethyl 3-[4-(acetyloxy)phenyl]propanoate, and how can reaction conditions be optimized?

this compound can be synthesized via esterification of its carboxylic acid precursor or through coupling reactions. For example, trifluoroacetic acid (TFA)-mediated deprotection of tert-butyl groups (as in related compounds) is a critical step for generating free hydroxyl groups prior to acetylation . Optimization involves adjusting reaction temperature (e.g., 80°C for coupling reactions), solvent selection (e.g., DCM for acid-sensitive steps), and stoichiometric ratios of reagents. Catalytic methods, such as using sodium carbonate in water/DMF mixtures, can improve yields .

Q. What spectroscopic and crystallographic techniques are used to confirm the structure and purity of this compound?

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR are standard for confirming molecular structure, particularly the acetyloxy group (δ ~2.3 ppm for acetyl protons) and ethyl ester signals (δ ~1.2–4.2 ppm) .
  • High-Resolution Mass Spectrometry (HRMS): Used to validate molecular weight and fragmentation patterns (e.g., [M+H]+ peaks) .
  • X-ray Crystallography: For derivatives with crystalline properties, structural parameters like bond angles and torsion can be resolved, as demonstrated in related arylpropanoate esters .

Q. What safety protocols are essential for handling this compound in laboratory settings?

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety goggles, and lab coats to prevent skin/eye contact .
  • Ventilation: Use fume hoods to minimize inhalation of volatile decomposition products (e.g., acetic acid fumes during thermal degradation) .
  • Spill Management: Neutralize spills with inert absorbents (e.g., vermiculite) and avoid aqueous runoff due to potential environmental toxicity .

Advanced Research Questions

Q. How can researchers resolve contradictions in synthetic yields reported for derivatives of this compound?

Yield discrepancies (e.g., 23% vs. 91% in similar compounds) often arise from:

  • Reaction Kinetics: Differences in stirring efficiency, temperature gradients, or reagent purity.
  • Purification Challenges: Low-yield reactions may require advanced techniques like preparative HPLC or silica gel chromatography with gradient elution .
  • Catalyst Optimization: Transition-metal catalysts or enzyme-mediated reactions can improve selectivity, as seen in propargylation or Suzuki-Miyaura coupling analogs .

Q. What strategies are employed to study the bioactivity and pharmacological potential of this compound?

  • Enzyme Binding Assays: Derivatives of arylpropanoates have been evaluated as enzyme inhibitors (e.g., carbonic anhydrase II) via fluorescence polarization or surface plasmon resonance (SPR) .
  • Structure-Activity Relationship (SAR) Studies: Modifying the acetyloxy group or ethyl ester chain can enhance binding affinity to targets like opioid receptors or integrins .
  • In Vivo Models: Radiolabeled analogs (e.g., with ¹⁸F or ¹¹C isotopes) enable pharmacokinetic profiling in animal studies .

Q. How can enantiomeric purity be optimized in chiral derivatives of this compound?

  • Chiral Chromatography: Use of chiral stationary phases (e.g., amylose-based columns) for separation of racemic mixtures .
  • Asymmetric Synthesis: Employ chiral catalysts (e.g., BINOL-derived phosphoric acids) during esterification or acetylation steps to control stereochemistry .
  • Dynamic Kinetic Resolution: Combine enzymatic hydrolysis with racemization catalysts to achieve high enantiomeric excess (ee) .

Methodological Considerations

  • Data Reproducibility: Document reaction parameters (e.g., solvent purity, humidity) meticulously, as minor variations can significantly impact outcomes .
  • Thermal Stability: Differential Scanning Calorimetry (DSC) can identify decomposition thresholds, critical for storage and reaction planning .
  • Computational Modeling: Density Functional Theory (DFT) studies predict electronic properties and reactive sites, aiding in rational design .

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